molecular formula C19H19N3O7 B2523487 ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate CAS No. 294635-06-6

ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No. B2523487
CAS RN: 294635-06-6
M. Wt: 401.375
InChI Key: FYKOQSNAXGEQBX-INIZCTEOSA-N
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Description

The compound ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a derivative of 4H-pyran, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The structure of the compound suggests it is a multifunctional molecule that could be synthesized through a multi-component reaction involving a pyran ring fused with other functional groups.

Synthesis Analysis

The synthesis of related ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates has been achieved through reactions with various nucleophilic reagents, leading to a diverse range of derivatives . A water-mediated synthesis protocol has been developed for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which involves ethyl 3-oxohexanoate, malononitrile, and aldehydes, using K2CO3 as a catalyst . Additionally, a four-component synthesis method has been reported for the preparation of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which includes the use of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray structural analysis. For instance, the crystal structure of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, with the pyran ring adopting a boat conformation .

Chemical Reactions Analysis

The reactivity of the pyran derivatives is influenced by the presence of amino, cyano, and carboxylate groups, which can participate in various chemical reactions. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents can lead to the formation of different heterocyclic compounds, such as diazanaphthalene and pyrazole derivatives . The presence of these functional groups also allows for further modifications and the introduction of additional substituents, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of electron-withdrawing groups like cyano and nitro groups can affect the electron density of the molecule, influencing its reactivity and interaction with biological targets. The crystal structures provide insight into the conformational preferences and possible intermolecular interactions, such as hydrogen bonding and π-π interactions, which can be crucial for the stability of the crystals and their potential biological activities . The solubility, melting points, and stability of these compounds can be inferred from their molecular structures and substituents, which are important for their practical applications in medicinal chemistry.

properties

IUPAC Name

ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c1-3-27-15(23)9-14-17(19(24)28-4-2)16(12(10-20)18(21)29-14)11-7-5-6-8-13(11)22(25)26/h5-8,16H,3-4,9,21H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOQSNAXGEQBX-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=C([C@H](C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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